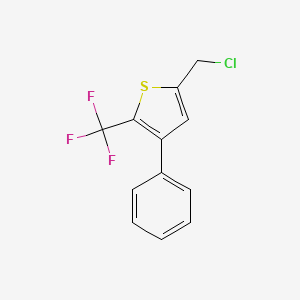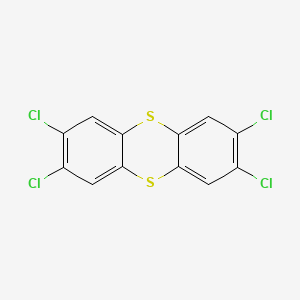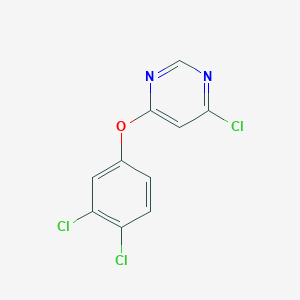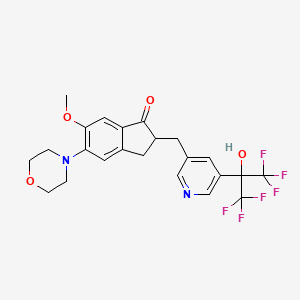
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, phenyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the functionalization of the thiophene ring. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions using readily available starting materials and efficient catalysts. For example, the direct fluorination of thiophene with molecular fluorine or the use of electrophilic fluorinating agents like SF₃⁺ can be employed to introduce trifluoromethyl groups . The chloromethylation and phenylation steps can be carried out using chloromethylating agents and aryl halides, respectively, under appropriate conditions.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiophenes, while coupling reactions can produce biaryl or polyaryl compounds .
科学研究应用
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Organic Electronics: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Thiophene-based materials are explored for their use in corrosion inhibitors, conductive polymers, and photochromic compounds.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
相似化合物的比较
Similar Compounds
2,5-Bis(trifluoromethyl)thiophene: This compound features two trifluoromethyl groups and is known for its use in organic electronics and materials science.
3-Phenylthiophene: Lacking the chloromethyl and trifluoromethyl groups, this compound is simpler but still finds applications in organic synthesis and materials.
Uniqueness
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, while the chloromethyl group provides a reactive site for further functionalization .
属性
分子式 |
C12H8ClF3S |
|---|---|
分子量 |
276.71 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C12H8ClF3S/c13-7-9-6-10(8-4-2-1-3-5-8)11(17-9)12(14,15)16/h1-6H,7H2 |
InChI 键 |
YZXJXLWFXUMNEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)










![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)


